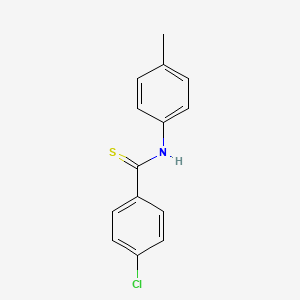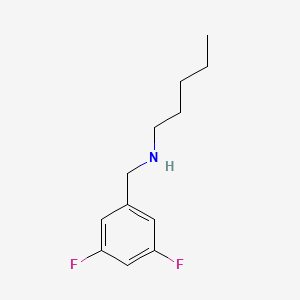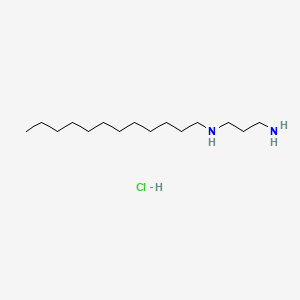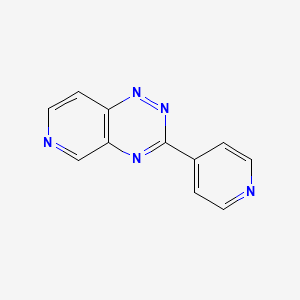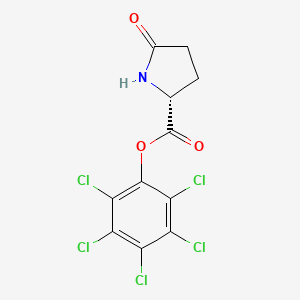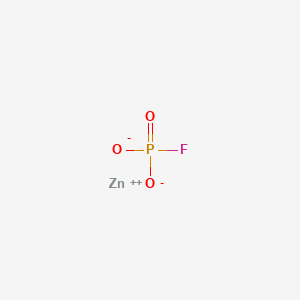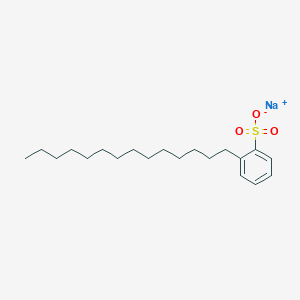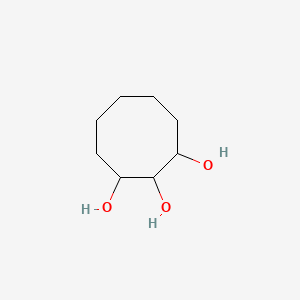
Cyclooctane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctane-1,2,3-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached to the first, second, and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. Another method includes the epoxidation of cyclooctene with peracids, followed by hydrolysis to yield the triol.
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation. The use of nickel or palladium catalysts is common in these processes to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The triol can be oxidized to form cyclooctane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cyclooctane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Cyclooctane-1,2,3-trione
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclooctane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying ring strain and conformational analysis.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.
Wirkmechanismus
Cyclooctane-1,2,3-triol can be compared with other cycloalkane derivatives such as cyclohexane-1,2,3-triol and cyclopentane-1,2,3-triol. While these compounds share similar structural features, this compound is unique due to its larger ring size, which results in different conformational properties and reactivity. The larger ring size also reduces ring strain, making this compound more stable compared to its smaller counterparts.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexane-1,2,3-triol
- Cyclopentane-1,2,3-triol
- Cyclooctane-1,2-diol
Eigenschaften
CAS-Nummer |
85866-03-1 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
cyclooctane-1,2,3-triol |
InChI |
InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2 |
InChI-Schlüssel |
JABDUNXUMGVHJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C(CC1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


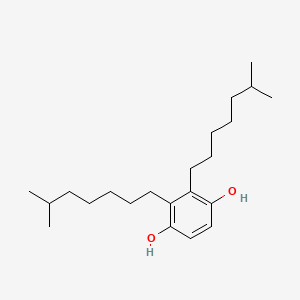

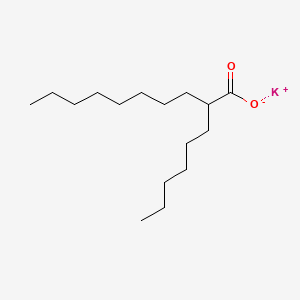
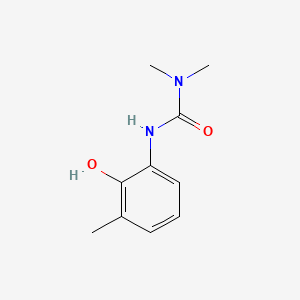
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
